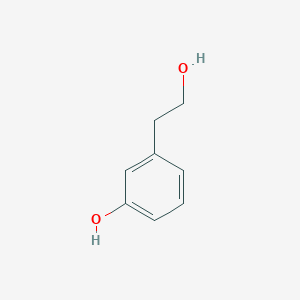

3-Hydroxyphenethyl alcohol

Description

Properties

IUPAC Name |

3-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQIPHZFLIDOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158438 | |

| Record name | 3-Hydroxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-94-2 | |

| Record name | 3-Hydroxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13398-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013398942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13398-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D3F6MU88Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxyphenethyl Alcohol: An In-Depth Technical Guide on Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenethyl alcohol, also known as m-tyrosol or 2-(3-hydroxyphenyl)ethanol, is a phenolic compound of interest within various scientific disciplines. However, a comprehensive review of existing literature reveals a significant scarcity of information regarding its natural occurrence. This technical guide aims to provide a detailed overview of the current knowledge on the natural sources of this compound, while also offering a comparative analysis with its well-studied isomer, 4-hydroxyphenethyl alcohol (tyrosol).

Natural Occurrence of this compound

This lack of evidence suggests that if this compound is present in natural matrices, it is likely in trace amounts that have not been a primary focus of phytochemical investigations to date. The vast majority of research on hydroxyphenethyl alcohols has centered on the para-isomer, 4-hydroxyphenethyl alcohol, commonly known as tyrosol.

For clarity and comparison, the chemical structures of this compound and 4-hydroxyphenethyl alcohol are presented below.

4-Hydroxyphenethyl Alcohol (Tyrosol): A Prevalent Natural Phenylethanoid

In contrast to its meta-isomer, 4-hydroxyphenethyl alcohol (tyrosol) is a well-documented and abundant natural phenolic compound. It is a significant component of the Mediterranean diet and has been the subject of extensive research for its potential health benefits.

Natural Sources and Quantitative Data

Tyrosol is found in a variety of plant-based foods, with particularly high concentrations in olives and olive oil.[2][3] It is also present in wine, green tea, and a range of fruits and vegetables.[3][4][5] The concentration of tyrosol can vary significantly depending on the plant variety, maturity, processing methods, and storage conditions.

| Natural Source | Concentration Range (mg/kg or mg/L) | Reference(s) |

| Extra Virgin Olive Oil | 5 - 80 | [6][7] |

| Table Olives | Varies significantly with processing | [8] |

| White Wine | 5 - 45 | [9] |

| Red Wine | Lower than white wine | [3] |

| Green Tea | Present in small amounts | [4] |

| Almonds | Present | [3] |

| Grapes | Present | [3] |

| Coffee | Present, variable amounts | [3] |

| Dark Chocolate | Present in small amounts | [3] |

Table 1: Quantitative Occurrence of 4-Hydroxyphenethyl Alcohol (Tyrosol) in Various Natural Sources.

Experimental Protocols

The isolation and quantification of phenylethanoids like tyrosol from natural sources typically involve solvent extraction followed by chromatographic analysis. The following is a generalized protocol for the analysis of tyrosol in olive oil, which could be adapted for the screening of this compound.

General Protocol for Extraction and Quantification of Tyrosol in Olive Oil

Objective: To extract and quantify free and total tyrosol in extra virgin olive oil.

Materials:

-

Extra Virgin Olive Oil sample

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

Sulfuric acid

-

Syringic acid (internal standard)

-

Tyrosol standard

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

-

C18 analytical column

Procedure:

-

Extraction of Free Phenolic Compounds:

-

Weigh 5 g of olive oil into a 50 mL centrifuge tube.

-

Add 5 mL of methanol/water (80:20, v/v).

-

Add a known concentration of the internal standard (syringic acid).

-

Vortex for 3 minutes to ensure thorough mixing.

-

Centrifuge at 5000 rpm for 15 minutes.

-

Collect the hydroalcoholic (upper) phase.

-

Repeat the extraction process on the oil phase two more times.

-

Combine the hydroalcoholic extracts and evaporate to dryness under a stream of nitrogen at a temperature below 35°C.

-

Reconstitute the residue in a known volume of methanol/water (50:50, v/v) for HPLC analysis.

-

-

Hydrolysis for Total Tyrosol Quantification:

-

To the combined hydroalcoholic extract obtained before evaporation, add sulfuric acid to a final concentration of 1 M.

-

Heat the mixture at 80°C for 2 hours to hydrolyze the esterified forms of tyrosol (e.g., from oleuropein and ligstroside derivatives).[10]

-

After cooling, neutralize the solution with a suitable base.

-

Proceed with a liquid-liquid extraction using a solvent like ethyl acetate.

-

Evaporate the organic phase to dryness and reconstitute as described for the free phenolics.

-

-

HPLC-DAD Analysis:

-

Inject the reconstituted extract into the HPLC system.

-

Use a C18 column with a gradient elution program, typically with a mobile phase consisting of acidified water (e.g., with formic acid) and acetonitrile or methanol.

-

Monitor the elution at 280 nm.

-

Identify and quantify tyrosol by comparing the retention time and UV spectrum with a pure standard. The internal standard is used to correct for variations in extraction and injection volume.

-

The workflow for this type of analysis is depicted in the following diagram.

Biological Activity and Signaling Pathways of 4-Hydroxyphenethyl Alcohol (Tyrosol)

Tyrosol has been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[11][12] While it is considered a weaker antioxidant compared to hydroxytyrosol, its high concentration and bioavailability in olive oil suggest a significant contribution to the overall health benefits.[2]

One of the proposed mechanisms for its cardioprotective effects involves the activation of the Akt/eNOS signaling pathway.

Conclusion

References

- 1. This compound, 13398-94-2 [thegoodscentscompany.com]

- 2. Tyrosol - Wikipedia [en.wikipedia.org]

- 3. en.viablife.com [en.viablife.com]

- 4. Tyrosol: The unsung antioxidant powerhouse in olive oil and wine â NaturalNews.com [naturalnews.com]

- 5. Bioavailability of tyrosol, an antioxidant phenolic compound present in wine and olive oil, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosol and Hydroxytyrosol Determination in Extra Virgin Olive Oil with Direct Liquid Electron Ionization-Tandem Mass Spectrometry [boa.unimib.it]

- 7. researchgate.net [researchgate.net]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. Chemical Composition of Alcoholic Beverages, Additives and Contaminants - Alcohol Drinking - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosol as a Neuroprotector: Strong Effects of a "Weak" Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Hydroxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Hydroxyphenyl)ethanol, also known as m-tyrosol, is an aromatic alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. Its utility as a synthetic intermediate and its potential antioxidant and anti-inflammatory properties make a thorough understanding of its physicochemical characteristics essential for research and development. This guide provides a detailed overview of the core physicochemical properties of 2-(3-Hydroxyphenyl)ethanol, outlines standard experimental methodologies for their determination, and explores its interaction with biological pathways.

Core Physicochemical Data

The fundamental physicochemical properties of 2-(3-Hydroxyphenyl)ethanol are summarized below. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and its stability under different conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [1][3] |

| Appearance | White to yellow/beige viscous liquid or semi-solid/solid | [1] |

| Boiling Point | 168-173 °C at 4 mmHg 332-333 °C at 760 mmHg (estimated) | [1][3] [4] |

| Density | 1.082 g/mL at 25 °C 1.168 g/cm³ | [1][3] |

| Refractive Index | n20/D 1.564 | [3] |

| Flash Point | 110 °C (230 °F) - closed cup 144.5 °C (292 °F) (estimated) | [3] [4] |

| logP (o/w) | 0.827 (estimated) | [4] |

| Water Solubility | 1.238 x 10⁵ mg/L at 25 °C (estimated) | [4] |

| CAS Number | 13398-94-2 | [2][3] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical research. Below are detailed, standard methodologies for measuring key parameters of a compound like 2-(3-Hydroxyphenyl)ethanol.

Determination of Boiling Point

The boiling point was determined at reduced pressure (4 mmHg) as is common for compounds that may decompose at their atmospheric boiling point.[1][3]

Methodology: Distillation under Reduced Pressure

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum adapter. All glass joints are securely clamped and sealed.

-

Sample Preparation: A sample of 2-(3-Hydroxyphenyl)ethanol is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is gradually evacuated to the desired pressure (e.g., 4 mmHg), which is monitored by a manometer.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Caption: Workflow for Boiling Point Determination.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Sample Addition: A known amount of 2-(3-Hydroxyphenyl)ethanol is dissolved in the pre-saturated n-octanol phase.

-

Partitioning: The n-octanol solution is mixed with a volume of the pre-saturated water phase in a separatory funnel. The funnel is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Quantification: The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).

Biological Activity and Signaling Pathways

2-(3-Hydroxyphenyl)ethanol has been identified as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. The inhibition of this enzyme is of significant interest in the cosmetic and medical fields for treating hyperpigmentation disorders.

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase catalyzes two critical steps in melanogenesis:

-

The hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).

-

The oxidation of L-DOPA to dopaquinone.

Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic reactions to form melanin. 2-(3-Hydroxyphenyl)ethanol can act as a competitive inhibitor, binding to the active site of the tyrosinase enzyme and preventing the substrate (L-tyrosine) from binding, thereby blocking the production of melanin.

Caption: Inhibition of the Tyrosinase Pathway.

Conclusion

This technical guide provides essential physicochemical data for 2-(3-Hydroxyphenyl)ethanol, crucial for its application in scientific research and drug development. The outlined experimental methodologies represent standard practices for property determination, and the visualization of its role as a tyrosinase inhibitor highlights its potential in dermatological and cosmetic applications. This consolidated information serves as a valuable resource for professionals requiring a detailed understanding of this versatile compound.

References

The Biosynthesis of Phenylethanoids in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanoids are a class of phenolic compounds found in plants, many of which exhibit significant biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This guide provides a detailed overview of the biosynthesis of 3-hydroxyphenethyl alcohol and its more prominent isomer, tyrosol (4-hydroxyphenethyl alcohol), in plants. While the user's query specifically mentioned this compound, it is crucial to note that its biosynthesis in plants is not well-documented in scientific literature. In contrast, the biosynthesis of tyrosol is a well-recognized metabolic pathway. Therefore, this guide will first address the available information on this compound and then provide a comprehensive examination of the tyrosol biosynthetic pathway.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not a well-established pathway. Its direct precursor would be meta-tyrosine (m-tyrosine). Some plant species, such as Euphorbia myrsinites and Festuca rubra, are known to produce m-tyrosine, which functions as a phytotoxic allelochemical.[1][2] The production of m-tyrosine in these plants can occur via the transamination of m-hydroxyphenylpyruvate or through the direct hydroxylation of phenylalanine.[1] However, the subsequent enzymatic steps that would convert m-tyrosine to this compound in plants have not been elucidated. Some sources even suggest that this compound is not found in nature.[3]

Given the limited information, the remainder of this guide will focus on the well-documented biosynthesis of tyrosol (4-hydroxyphenethyl alcohol).

Biosynthesis of Tyrosol (4-Hydroxyphenethyl Alcohol)

The biosynthesis of tyrosol in plants originates from the aromatic amino acid L-tyrosine.[4] There are two primary proposed pathways for its formation: the tyramine-dependent pathway and the 4-hydroxyphenylpyruvate-dependent pathway.[5]

Tyramine-Dependent Pathway

In this pathway, L-tyrosine is first decarboxylated to tyramine. This is followed by a series of oxidation, transamination, and reduction steps to yield tyrosol.

-

Step 1: Decarboxylation of L-Tyrosine: The initial committed step is the decarboxylation of L-tyrosine to tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5][6]

-

Step 2: Conversion of Tyramine to 4-Hydroxyphenylacetaldehyde: Tyramine is then converted to 4-hydroxyphenylacetaldehyde. This can be achieved through the action of a monoamine oxidase (MAO) or a transaminase.

-

Step 3: Reduction of 4-Hydroxyphenylacetaldehyde to Tyrosol: The final step is the reduction of 4-hydroxyphenylacetaldehyde to tyrosol, which is catalyzed by an alcohol dehydrogenase (ADH) or an aldehyde reductase (AR) .

4-Hydroxyphenylpyruvate-Dependent Pathway (Ehrlich-like Pathway)

This pathway involves the deamination of L-tyrosine to an α-keto acid, which is then decarboxylated and reduced.

-

Step 1: Transamination of L-Tyrosine: L-tyrosine is converted to 4-hydroxyphenylpyruvate (4-HPP) through the action of tyrosine aminotransferase (TAT) .[5]

-

Step 2: Decarboxylation of 4-Hydroxyphenylpyruvate: 4-HPP is then decarboxylated to 4-hydroxyphenylacetaldehyde by a 4-hydroxyphenylpyruvate decarboxylase .

-

Step 3: Reduction of 4-Hydroxyphenylacetaldehyde to Tyrosol: Similar to the tyramine-dependent pathway, the final step is the reduction of 4-hydroxyphenylacetaldehyde to tyrosol by an alcohol dehydrogenase (ADH) or an aldehyde reductase (AR) .

Experimental Protocols

Detailed experimental protocols for the characterization of these biosynthetic enzymes from specific plant sources are often unique to the plant species and the research laboratory. However, generalized methodologies for the key enzymes are presented below.

Tyrosine Decarboxylase (TDC) Activity Assay

This protocol provides a general method for determining TDC activity in plant extracts.

Workflow Diagram:

Methodology:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in a suitable extraction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM dithiothreitol (DTT), 1 mM EDTA, and 10 µM pyridoxal-5'-phosphate (PLP)).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

-

The resulting supernatant is the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5), PLP (e.g., 10 µM), and L-tyrosine as the substrate (e.g., 2 mM).

-

Initiate the reaction by adding a known amount of the crude enzyme extract.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a strong acid, such as perchloric acid, to a final concentration of 5%.

-

-

Product Quantification:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Analyze the supernatant for the presence of tyramine using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

-

Quantify the amount of tyramine produced by comparing the peak area to a standard curve of known tyramine concentrations.

-

Tyrosine Aminotransferase (TAT) Activity Assay

This protocol outlines a general method for measuring TAT activity.

Methodology:

-

Protein Extraction:

-

Follow a similar protein extraction procedure as for TDC, using a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, with 10 µM PLP and 1 mM DTT).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing buffer, PLP, L-tyrosine, and an amino group acceptor such as α-ketoglutarate.

-

Start the reaction by adding the enzyme extract.

-

Incubate at an optimal temperature (e.g., 30°C).

-

The activity can be measured by monitoring the formation of glutamate or 4-hydroxyphenylpyruvate. The formation of 4-HPP can be monitored spectrophotometrically by the increase in absorbance at approximately 310 nm.

-

-

Product Quantification:

-

For spectrophotometric measurement, continuously record the change in absorbance at 310 nm.

-

Alternatively, the reaction can be stopped, and the product can be quantified by HPLC.

-

Quantitative Data

Quantitative data for the biosynthesis of tyrosol in plants is sparse and highly dependent on the plant species, tissue type, and environmental conditions. The following table summarizes key parameters that are typically measured to characterize the enzymes involved in this pathway. The values provided are illustrative and will vary in specific experimental contexts.

| Parameter | Enzyme | Substrate | Typical Value Range | Plant Source Example |

| Km (Michaelis constant) | Tyrosine Decarboxylase (TDC) | L-Tyrosine | 0.1 - 2.0 mM | Papaver somniferum |

| Vmax (Maximum velocity) | Tyrosine Decarboxylase (TDC) | L-Tyrosine | Varies widely | Papaver somniferum |

| Optimal pH | Tyrosine Decarboxylase (TDC) | L-Tyrosine | 7.5 - 9.0 | Papaver somniferum |

| Km (Michaelis constant) | Tyrosine Aminotransferase (TAT) | L-Tyrosine | 0.5 - 5.0 mM | Arabidopsis thaliana |

| Vmax (Maximum velocity) | Tyrosine Aminotransferase (TAT) | L-Tyrosine | Varies widely | Arabidopsis thaliana |

| Optimal pH | Tyrosine Aminotransferase (TAT) | L-Tyrosine | 7.0 - 8.5 | Arabidopsis thaliana |

Conclusion

The biosynthesis of tyrosol (4-hydroxyphenethyl alcohol) in plants is a significant metabolic pathway that proceeds from L-tyrosine through two primary routes: the tyramine-dependent and the 4-hydroxyphenylpyruvate-dependent pathways. In contrast, the biosynthesis of its isomer, this compound, is not well-established in the plant kingdom. Understanding these pathways is crucial for researchers in plant biochemistry, natural product chemistry, and drug development, as it opens avenues for the metabolic engineering of plants to enhance the production of these valuable bioactive compounds. Further research is needed to fully elucidate the regulatory mechanisms of these pathways and to isolate and characterize all the involved enzymes from a wider range of plant species.

References

- 1. Frontiers | The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome [frontiersin.org]

- 2. The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 13398-94-2 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of enzyme-mediated reactions. Part 12. Stereochemical course of the decarboxylation of (2S)-tyrosine to tyramine by microbial, mammalian, and plant systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to m-Tyrosol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tyrosol, systematically known as 3-hydroxybenzeneethanol or 2-(3-hydroxyphenyl)ethanol, is a phenolic compound and an isomer of the more commonly studied p-Tyrosol. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of m-Tyrosol. Detailed information on a potential synthetic route and relevant analytical methodologies are presented. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the potential applications of m-Tyrosol.

Chemical Structure and Formula

m-Tyrosol is an organic compound characterized by a phenol ring substituted with an ethanol group at the meta-position.

-

IUPAC Name: 3-hydroxybenzeneethanol[3] or 2-(3-hydroxyphenyl)ethanol[4]

-

Synonyms: 3-Hydroxyphenethyl alcohol, m-Hydroxyphenethyl alcohol, 3-(2-Hydroxyethyl)phenol[4][5]

Molecular Structure:

The structure consists of a benzene ring with a hydroxyl (-OH) group and a 2-hydroxyethyl (-CH₂CH₂OH) group attached to carbons 1 and 3, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of m-Tyrosol is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 138.16 g/mol | [2] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 168-173 °C at 4 mmHg | [2] |

| Density | 1.082 g/mL at 25 °C | [2] |

| pKa | 9.89 ± 0.10 | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

| Refractive Index | n20/D 1.564 | [2] |

Experimental Protocols

Synthesis of m-Tyrosol

A potential synthetic route for m-Tyrosol can be adapted from methodologies used for similar phenolic compounds. A plausible approach involves the reduction of a corresponding acetophenone derivative. An enzymatic method for the preparation of a related chiral alcohol, (S)-2-chloro-1-(3-hydroxyphenyl)ethanol from α-chloro-3-hydroxyacetophenone, has been described and suggests a viable pathway.[6]

Protocol: Reduction of 3-Hydroxyacetophenone

-

Starting Material: 3-Hydroxyacetophenone.

-

Reduction Step: Dissolve 3-hydroxyacetophenone in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0 °C. The reaction is stirred and allowed to warm to room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified (e.g., with dilute HCl) and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield m-Tyrosol.

Analytical Methodology

The quantification of m-Tyrosol can be achieved using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection, adapting methods developed for tyrosol and other phenolic compounds in various matrices.[7][8][9]

Protocol: HPLC Analysis

-

Sample Preparation: For analysis in a matrix like olive oil, a liquid-liquid extraction is performed. The sample is mixed with a 2 M HCl solution and agitated for several hours to achieve hydrolysis of any esters and extraction of the analyte.[7][9] The acidic aqueous phase is then directly analyzed.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength of approximately 275-280 nm. For higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed.[10]

-

-

Quantification: A calibration curve is generated using standard solutions of m-Tyrosol of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Visualization of Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of m-Tyrosol from 3-hydroxyacetophenone.

Caption: Synthetic workflow for m-Tyrosol production.

Biological Activity

While much of the research has focused on p-Tyrosol, m-Tyrosol is also of interest for its potential biological activities. It has been noted to be a reactive compound that can form an adduct with the tyrosinase enzyme.[11] The metabolites of tyrosol isomers, including sulfated and glucuronidated forms, are known to contribute to the maintenance of nitric oxide balance in human aortic endothelial cells, suggesting a role in cardiovascular health.[12] Further investigation into the specific signaling pathways modulated by m-Tyrosol is warranted to fully elucidate its pharmacological potential.

References

- 1. CAS 13398-94-2: 3-Hydroxybenzeneethanol | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Benzeneethanol, 3-hydroxy- [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. Analysis of total contents of hydroxytyrosol and tyrosol in olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biosynth.com [biosynth.com]

- 12. iris.unica.it [iris.unica.it]

Spectroscopic Profile of 3-Hydroxyphenethyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenethyl alcohol, also known as 3-(2-hydroxyethyl)phenol, is an organic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a hydroxyl-substituted aromatic ring and a primary alcohol functional group, gives rise to a distinct spectroscopic profile. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information herein is intended to support researchers in compound identification, structural elucidation, and quality control. While a publicly available experimental spectrum for ¹H NMR, ¹³C NMR, and IR is not available, the data presented is based on established principles of spectroscopy and analysis of its isomers. The mass spectrometry data is sourced from the NIST WebBook.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H (C5) |

| ~6.78 | d | 1H | Ar-H (C6) |

| ~6.72 | s | 1H | Ar-H (C2) |

| ~6.68 | d | 1H | Ar-H (C4) |

| ~4.80 (broad s) | s | 1H | Ar-OH |

| 3.75 | t | 2H | -CH₂-OH |

| 2.75 | t | 2H | Ar-CH₂- |

| ~2.50 (broad s) | s | 1H | -CH₂-OH |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 | C-OH (aromatic) |

| ~140.0 | C-CH₂ (aromatic) |

| ~129.5 | CH (aromatic) |

| ~119.0 | CH (aromatic) |

| ~115.0 | CH (aromatic) |

| ~113.0 | CH (aromatic) |

| ~63.0 | -CH₂-OH |

| ~39.0 | Ar-CH₂- |

Infrared (IR) Spectroscopy (Expected Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic, H-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1585 | Medium-Strong | C=C stretch (aromatic ring) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260-1000 | Strong | C-O stretch (alcohol and phenol) |

| 860-680 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum for this compound was obtained from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Assignment |

| 138 | 30 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - CH₂OH]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O; approximately 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is introduced into a high-vacuum source where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide: Chemical and Biological Profile of 2-(3-Hydroxyphenyl)ethanol (CAS 13398-94-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2-(3-Hydroxyphenyl)ethanol, also known by its synonyms 3-Hydroxybenzeneethanol and meta-tyrosol, is a phenolic compound with the CAS registry number 13398-94-2. This guide provides a comprehensive overview of its chemical and biological characteristics, experimental protocols for its evaluation, and insights into its potential mechanisms of action.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(3-hydroxyphenyl)ethanol

-

CAS Number: 13398-94-2[1]

-

Molecular Formula: C₈H₁₀O₂[1]

-

Molecular Weight: 138.16 g/mol [1]

-

InChI Key: AMQIPHZFLIDOCB-UHFFFAOYSA-N

-

SMILES: OCCc1cccc(O)c1

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Hydroxyphenyl)ethanol is presented in Table 1.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 168-173 °C at 4 mmHg | |

| Density | 1.082 g/mL at 25 °C | |

| Refractive Index | n20/D 1.564 | |

| Solubility | Soluble in water and organic solvents. |

Biological Activity and Mechanism of Action

2-(3-Hydroxyphenyl)ethanol has demonstrated biological activity, primarily as a tyrosinase inhibitor and an antioxidant. While direct studies on its specific signaling pathways are limited, research on closely related phenolic compounds, such as tyrosol and hydroxytyrosol, suggests potential mechanisms involving key cellular signaling cascades.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents addressing hyperpigmentation. 2-(3-Hydroxyphenyl)ethanol has been shown to inhibit mushroom tyrosinase activity.

| Assay | Compound | Concentration | % Inhibition | Reference |

| Mushroom Tyrosinase Inhibition | 2-(3-Hydroxyphenyl)ethanol | 4 mM | 45.3 ± 1.3% |

Antioxidant Activity

Potential Signaling Pathways

Based on studies of related phenolic compounds like tyrosol and hydroxytyrosol, 2-(3-Hydroxyphenyl)ethanol may exert its biological effects through the modulation of several key signaling pathways, including NF-κB, MAPK, and Nrf2. It is important to note that the following descriptions are based on extrapolated data and require direct experimental validation for 2-(3-Hydroxyphenyl)ethanol.

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. Some phenolic compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Phenolic antioxidants can modulate MAPK signaling, which may contribute to their protective effects against cellular stress.

-

Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes. Many phenolic compounds are known activators of this protective pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of 2-(3-Hydroxyphenyl)ethanol.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted from standard tyrosinase inhibition assays.

Objective: To determine the in vitro inhibitory effect of 2-(3-Hydroxyphenyl)ethanol on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

2-(3-Hydroxyphenyl)ethanol

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 2-(3-Hydroxyphenyl)ethanol in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Test wells: A specific volume of the 2-(3-Hydroxyphenyl)ethanol solution.

-

Control wells: The same volume of buffer (or solvent vehicle).

-

Blank wells: Buffer without the enzyme.

-

-

Add a solution of mushroom tyrosinase in phosphate buffer to the test and control wells.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding a solution of L-DOPA in phosphate buffer to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a set duration using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_test) / Activity_control] * 100

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

Objective: To evaluate the free radical scavenging capacity of 2-(3-Hydroxyphenyl)ethanol using the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

2-(3-Hydroxyphenyl)ethanol

-

Methanol or ethanol

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of 2-(3-Hydroxyphenyl)ethanol in the same solvent.

-

In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with a volume of the test compound solution.

-

For the control, mix the DPPH solution with the same volume of the solvent.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

The radical scavenging activity is calculated as follows: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the tyrosinase inhibitory activity of 2-(3-Hydroxyphenyl)ethanol.

Caption: Workflow for Tyrosinase Inhibition Assay.

Potential Signaling Pathways

The following diagrams depict the potential signaling pathways that may be modulated by 2-(3-Hydroxyphenyl)ethanol, based on evidence from related phenolic compounds.

NF-κB Signaling Pathway

Caption: Potential Inhibition of NF-κB Pathway.

MAPK Signaling Pathway

Caption: Potential Modulation of MAPK Pathway.

Nrf2 Signaling Pathway

Caption: Potential Activation of Nrf2 Pathway.

Safety Information

Based on available data, 2-(3-Hydroxyphenyl)ethanol should be handled with appropriate laboratory safety precautions.

-

GHS Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

Conclusion

2-(3-Hydroxyphenyl)ethanol (CAS 13398-94-2) is a phenolic compound with demonstrated tyrosinase inhibitory activity and potential antioxidant effects. While its precise molecular mechanisms are still under investigation, its structural similarity to other bioactive phenols suggests that it may modulate key signaling pathways involved in inflammation and oxidative stress. This guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

References

Solubility Profile of 3-Hydroxyphenethyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxyphenethyl alcohol in various solvents. Understanding the solubility of this compound is critical for a wide range of applications, including formulation development, analytical method design, and in vitro/in vivo studies. This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow for this process.

Core Data Presentation: Solubility of this compound and Its Isomer

Direct quantitative solubility data for this compound in organic solvents is limited in publicly available literature. However, data for its structural isomer, Tyrosol (4-Hydroxyphenethyl alcohol), provides a valuable point of reference due to the similarity in their chemical structures. The primary structural difference is the position of the hydroxyl group on the phenyl ring, which can influence solubility. The available data is summarized in the table below. It is important to note that the data for organic solvents are for Tyrosol and should be considered an approximation for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Compound | Notes |

| Water | 25 | ~123.8 (estimated) | This compound | High estimation from chemical property databases.[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Ambient | ~3 | Tyrosol (4-Hydroxyphenethyl alcohol) | Experimentally determined. |

| Ethanol | Ambient | ~5 | Tyrosol (4-Hydroxyphenethyl alcohol) | Experimentally determined. |

| Dimethyl Sulfoxide (DMSO) | Ambient | ~20 | Tyrosol (4-Hydroxyphenethyl alcohol) | Experimentally determined. |

| Dimethylformamide (DMF) | Ambient | ~20 | Tyrosol (4-Hydroxyphenethyl alcohol) | Experimentally determined. |

| Ether | Not specified | Soluble | This compound | Qualitative data. |

Experimental Protocols: The Shake-Flask Method for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[2][3] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is crucial to avoid undissolved particles interfering with the concentration measurement.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2][5][6]

-

UV-Vis Spectrophotometry: Prepare a calibration curve of known concentrations of this compound in the specific solvent and measure the absorbance at the wavelength of maximum absorbance (λmax).[5][7]

-

HPLC: Develop a suitable HPLC method with a standard curve to accurately quantify the concentration.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

References

The Multifaceted Biological Activities of 3-Hydroxyphenethyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenethyl alcohol (3-HPEA), also known as m-tyrosol, is a phenolic compound found in various natural sources, including olive oil. As a member of the phenylethanoid family, it has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known biological functions of 3-HPEA, with a focus on its antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the underlying molecular mechanisms.

Antioxidant Activity

3-HPEA exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals and chelate metal ions. The phenolic hydroxyl group on the aromatic ring is key to its radical-scavenging activity. The efficacy of its antioxidant potential has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

| Assay | Compound | IC50 / EC50 / Activity | Reference |

| DPPH Radical Scavenging | Tyrosol | IC50: 10.75 µg/mL | [1] |

| ABTS Radical Scavenging | Tyrosol | Weaker activity than hydroxytyrosol | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | Tyrosol | Lower activity than hydroxytyrosol | [2] |

Note: Data for the specific 3-hydroxy isomer is limited; the table presents data for the closely related p-tyrosol to provide a comparative context.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [3][4][5]

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and its absorbance at 517 nm should be approximately 1.0 ± 0.2.

-

-

Sample Preparation:

-

Prepare a stock solution of 3-HPEA in methanol.

-

Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the 3-HPEA solutions at different concentrations to triplicate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of 3-HPEA.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [1][6][7]

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to wells of a 96-well plate.

-

Add 10 µL of the 3-HPEA sample at various concentrations.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

3. Ferric Reducing Antioxidant Power (FRAP) Assay [8][9][10]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation:

-

The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add 190 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 10 µL of the 3-HPEA sample or standard (FeSO₄).

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using different concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of sample.

-

Anti-inflammatory Activity

3-HPEA has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

| Cell Line | Inflammatory Stimulus | Compound | Effect | Concentration / IC50 | Reference |

| RAW 264.7 macrophages | LPS | Hydroxytyrosol | Inhibition of NO production | IC50: 11.4 µM | [11] |

| RAW 264.7 macrophages | LPS | Hydroxytyrosol | Inhibition of PGE₂ production | IC50: 19.5 µM | [11] |

Experimental Protocol

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages [12][13][14][15][16]

This protocol assesses the ability of 3-HPEA to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Assay (MTT):

-

Prior to the anti-inflammatory assay, determine the non-toxic concentration range of 3-HPEA on RAW 264.7 cells using the MTT assay.

-

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of 3-HPEA for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no 3-HPEA), an LPS control (LPS only), and sample groups (LPS + 3-HPEA).

-

-

Nitric Oxide (NO) Determination (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

-

Cytokine Measurement (ELISA):

-

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Signaling Pathways

3-HPEA and related phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Neuroprotective Activity

3-HPEA and its isomers have shown promise as neuroprotective agents, offering protection against oxidative stress-induced neuronal cell death, a hallmark of several neurodegenerative diseases.[6]

Quantitative Neuroprotective Data

| Cell Line | Neurotoxin | Compound | Effect | Concentration / EC50 | Reference |

| SH-SY5Y | H₂O₂ | Hydroxytyrosyl Oleate | Decreased cell viability | EC50: 27.76 ± 2.31 µM (48h) | [14] |

| SH-SY5Y | MPP+ | Tyrosol | Dose-dependent protection | 50-200 µM | [17] |

Note: Data for the specific 3-hydroxy isomer is limited; the table presents data for related compounds to provide a comparative context.

Experimental Protocol

Neuroprotection Assay in SH-SY5Y Human Neuroblastoma Cells [18][19][20][21][22][23]

This protocol evaluates the protective effect of 3-HPEA against oxidative stress-induced cell death in a neuronal cell line.

-

Cell Culture:

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to attach for 24 hours.

-

Pre-treat the cells with various concentrations of 3-HPEA for 2 hours.

-

Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or MPP+ (1-methyl-4-phenylpyridinium) (e.g., 500 µM) and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described previously.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control cells. An increase in cell viability in the 3-HPEA treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

-

Signaling Pathways

The neuroprotective effects of phenolic compounds like 3-HPEA are often mediated through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.

Cardioprotective and Antimicrobial Activities

While less extensively studied specifically for 3-HPEA, the broader class of olive oil phenols, including tyrosol, has been associated with cardioprotective and antimicrobial effects.

Cardioprotective Effects

Phenolic compounds in olive oil are thought to contribute to the cardiovascular benefits of the Mediterranean diet. These effects are linked to their antioxidant and anti-inflammatory properties, which can improve endothelial function and protect against LDL oxidation.[10]

Antimicrobial Activity

Tyrosol and its derivatives have shown activity against a range of microorganisms. Their mechanism of action is believed to involve the disruption of cell membranes and interference with cellular processes.

Quantitative Antimicrobial Data

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Mycoplasma pneumoniae | Hydroxytyrosol | 0.5 | [24][25] |

| Mycoplasma hominis | Hydroxytyrosol | 0.03 | [24][25] |

| Staphylococcus aureus | Hydroxytyrosol | 0.97 - 31.25 | [26][27] |

| Salmonella spp. | Hydroxytyrosol | 0.97 - 31.25 | [26] |

Experimental Protocol

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [26][28][29][30][31][32]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)

-

3-HPEA stock solution

-

-

Procedure:

-

Dispense 100 µL of broth into all wells of a microtiter plate.

-

Add 100 µL of the 3-HPEA stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria, no 3-HPEA) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of 3-HPEA at which no visible bacterial growth is observed.

-

Conclusion and Future Directions

This compound is a promising bioactive compound with a range of beneficial biological activities. Its antioxidant, anti-inflammatory, and neuroprotective properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, highlight its potential for further investigation in the context of drug discovery and development.

While a significant body of research exists for the broader class of tyrosols, further studies are warranted to specifically elucidate the quantitative efficacy and detailed mechanisms of action of the 3-hydroxy isomer. In particular, more in-depth investigations into its cardioprotective and antimicrobial activities, along with comprehensive in vivo studies, will be crucial in translating the promising in vitro findings into potential therapeutic applications. This technical guide serves as a foundational resource to facilitate and inspire such future research endeavors.

References

- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 2. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 3. benchchem.com [benchchem.com]

- 4. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. louis.uah.edu [louis.uah.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

- 9. assaygenie.com [assaygenie.com]

- 10. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 13. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.tocris.com [resources.tocris.com]

- 18. benchchem.com [benchchem.com]

- 19. 3.5. Neuroprotective Assay [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 23. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Antimycoplasmal Activity of Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 27. On the in-vitro antimicrobial activity of oleuropein and hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. protocols.io [protocols.io]

- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 32. creative-diagnostics.com [creative-diagnostics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the History and Discovery of p-Tyrosol

This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, and biological activities of p-Tyrosol (4-(2-hydroxyethyl)phenol). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural phenolic compound.

History and Discovery of p-Tyrosol

p-Tyrosol, a phenylethanoid, has been a component of the human diet for centuries, primarily through the consumption of olive oil and wine, staples of the Mediterranean diet.[1] While its presence in these traditional foods is long-established, its scientific discovery and characterization occurred much later.

The formal synthesis of p-Tyrosol, often referred to as 4-hydroxyphenethyl alcohol in the chemical literature, has been approached through various methods over the years. Early synthetic routes included the reduction of 4-hydroxyphenylacetic acid or its esters.[2] One documented method involves the conversion of 4-hydroxyphenylacetic acid to its ethyl ester, followed by conversion to its acetoxy derivative, reduction with lithium aluminum hydride, and subsequent saponification to yield p-Tyrosol.[2] Another approach starts from phenethyl alcohol, involving a sequence of oxidation and reduction steps.[2] A more recent method simplifies the process through the nitration of 2-phenylethanol, followed by catalytic hydrogenation, nitrosation, and acid hydrolysis of the intermediate diazo compound.

The identification of p-Tyrosol in natural sources, particularly olive oil, was a significant step in understanding its dietary importance. It, along with its more potent antioxidant relative hydroxytyrosol, constitutes a major part of the phenolic fraction of virgin olive oil.[3] The concentration of p-Tyrosol in olive oil can vary depending on the olive cultivar, ripeness, and the extraction process used.[3] Beyond olive oil, p-Tyrosol has also been identified as a significant bioactive compound in the medicinal plant Rhodiola rosea, where it occurs alongside salidroside.[4][5]

The scientific interest in p-Tyrosol intensified in the late 20th century with the growing body of evidence linking the Mediterranean diet to a reduced risk of cardiovascular disease.[1] This led to investigations into the specific components of olive oil and wine that might be responsible for these health benefits, with p-Tyrosol emerging as a key compound of interest due to its antioxidant and anti-inflammatory properties.

Below is a conceptual timeline of the key milestones in the scientific understanding of p-Tyrosol.

Caption: A timeline of key milestones in the discovery and research of p-Tyrosol.

Physicochemical Properties of p-Tyrosol

A thorough understanding of the physicochemical properties of p-Tyrosol is essential for its application in research and development. The following table summarizes key quantitative data for p-Tyrosol.

| Property | Value |

| IUPAC Name | 4-(2-Hydroxyethyl)phenol |

| Other Names | p-Tyrosol, 2-(4-Hydroxyphenyl)ethanol, 4-Hydroxyphenethyl alcohol |

| CAS Number | 501-94-0 |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol [6] |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | 90-95 °C[6] |

| Boiling Point | 285 °C (decomposes)[6] |

| Solubility | - Water: Slightly soluble (2.5 g/L at 25°C)[6]- PBS (pH 7.2): ~3 mg/mL- Ethanol: Soluble (~5 mg/mL)- DMSO: Soluble (~20 mg/mL)- Diethyl ether: Soluble[6] |

| pKa (strongest acidic) | ~10.2 |

| UV/Vis Absorption (λmax) | 225, 279 nm |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.14 (s, 1H, Ar-OH), 7.00 (d, J=8.4 Hz, 2H, Ar-H), 6.66 (d, J=8.4 Hz, 2H, Ar-H), 4.59 (t, J=5.2 Hz, 1H, -CH₂-OH), 3.54 (q, J=6.8 Hz, 2H, -CH₂-OH), 2.61 (t, J=7.2 Hz, 2H, Ar-CH₂-)[7] |

| ¹³C NMR (D₂O, pH 7.4) | δ (ppm): 156.0, 131.0, 130.0, 116.0, 63.0, 39.0[7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and key biological assays of p-Tyrosol.

Extraction of p-Tyrosol from Natural Sources

A. Extraction from Olive Oil (Adapted from the International Olive Council Method) [8]

This method is based on the direct liquid-liquid extraction of phenolic compounds from olive oil.

-

Materials:

-

Olive oil sample

-

Methanol/water (80/20, v/v) extraction solution

-

Syringic acid (internal standard)

-

10 mL screw-cap test tubes

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

HPLC system with a C18 reverse-phase column and UV detector

-

-

Procedure:

-

Accurately weigh 2.0 g of the olive oil sample into a 10 mL screw-cap test tube.

-

Add 1 mL of the internal standard solution (syringic acid in methanol/water 80/20).

-

Seal the tube and vortex for 30 seconds.

-

Add 5 mL of the methanol/water (80/20) extraction solution.

-

Vortex for 1 minute.

-

Place the tube in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge at 5000 rpm for 25 minutes.

-

Collect the supernatant (the hydroalcoholic phase) and filter it through a 0.45 µm syringe filter.

-

Inject 20 µL of the filtered extract into the HPLC system for quantification. Detection is typically performed at 280 nm.

-

Caption: A workflow diagram for the extraction of p-Tyrosol from olive oil.

B. Extraction from Rhodiola rosea [9]

This method utilizes microwave-assisted extraction for efficient recovery of p-Tyrosol.

-

Materials:

-

Dried and powdered Rhodiola rosea rhizomes

-

Methanol/water (50/50, v/v) extraction solvent

-

Microwave extraction system

-

Filter paper

-

HPLC system

-

-

Procedure:

-

Soak 1 g of powdered Rhodiola rosea material in 5 mL of 50% methanol/water for 60 minutes.

-

Place the sample in the microwave extractor.

-

Extract at 400 W for 5 minutes.

-

After extraction, filter the mixture to separate the solid residue from the liquid extract.

-

The filtrate can be directly analyzed by HPLC for the quantification of p-Tyrosol.

-

Chemical Synthesis of p-Tyrosol

Synthesis from 4-Hydroxyphenylacetic Acid [10]

This is a common laboratory-scale synthesis method.

-

Materials:

-

4-Hydroxyphenylacetic acid

-

Ethanol

-

Sulfuric acid

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Esterification: Dissolve 4-hydroxyphenylacetic acid in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

-

Reduction: Dissolve the crude ester in anhydrous THF and cool the solution in an ice bath. Slowly add LiAlH₄ to the solution. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting precipitate and wash it with THF.

-

Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain p-Tyrosol.

-

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of p-Tyrosol.[11][12]

-

Materials:

-

p-Tyrosol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader (517 nm)

-

Ascorbic acid or Trolox (positive control)

-

-

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of p-Tyrosol in methanol and then create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare similar dilutions for the positive control.

-

-

Assay:

-